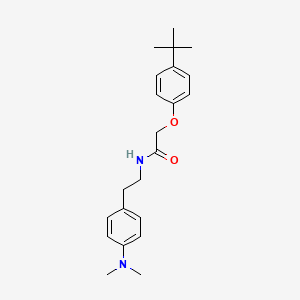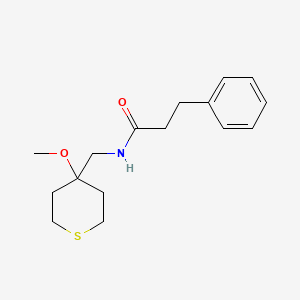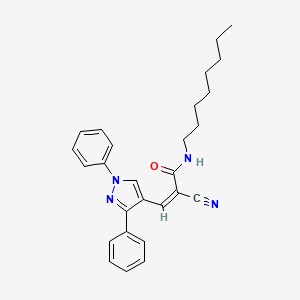![molecular formula C15H13FO3S B2687267 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 1492822-28-2](/img/structure/B2687267.png)
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as FLE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FLE is a ketone derivative that belongs to the class of aryl ketones, which are known for their diverse biological activities.
科学的研究の応用
Nucleophilic Fluoroalkylation
Nucleophilic fluoroalkylation using fluorinated sulfones, including compounds like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, has been explored for the modification of alpha,beta-enones, arynes, and activated alkynes. This process highlights the role of the hard/soft nature of fluorinated carbanions in determining the regioselectivity of nucleophilic alkylation reactions. Such reactions are critical for the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ni, Zhang, & Hu, 2008).
Advanced Material Synthesis
The synthesis and characterization of novel polymers and materials have benefited from the use of sulfone-based compounds. For instance, copolymers containing pendant sulfonic acid groups have been developed for applications as proton exchange membranes in fuel cells. These materials are synthesized using components like this compound, demonstrating the compound's utility in creating high-performance materials for energy technologies (Kim, Robertson, Kim, & Guiver, 2009).
Fluorination Agents
The development of novel fluorinating agents is another significant area of application. For example, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to the chemistry of sulfones like this compound, demonstrates the ongoing interest in identifying materials with high thermal stability and resistance to hydrolysis. These agents are crucial for introducing fluorine into molecules, a step that can significantly alter the physical, chemical, and biological properties of compounds for varied applications, including pharmaceuticals (Umemoto, Singh, Xu, & Saito, 2010).
Structural Analysis and Crystal Engineering
The structural analysis of this compound has provided insights into molecular conformations and intermolecular interactions. Such studies are essential for crystal engineering, where understanding the molecular layout can guide the design of new materials with desired physical and chemical properties. The detailed analysis of molecular structures contributes to the broader field of materials science, aiding in the development of novel crystal forms for pharmaceuticals, agrochemicals, and advanced materials (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Electrophoretic and Biocompatible Materials
Research has also focused on the development of electrophoretic and biocompatible materials initiated by perfluoroalkanesulfoneimides, showcasing the utility of fluorinated sulfones in creating polymers for medical applications. These studies are indicative of the broad potential of sulfone-based compounds in contributing to innovations in biotechnology and materials science, emphasizing their importance in developing coatings and materials for biomedical devices (Hayashi & Takasu, 2015).
特性
IUPAC Name |
1-(2-fluorophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWQLFZZZOLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

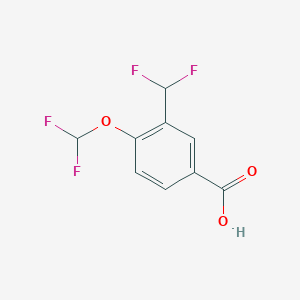
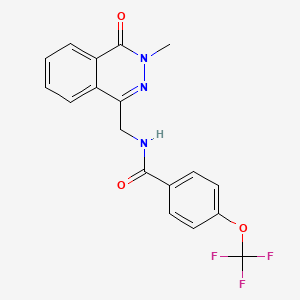
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)

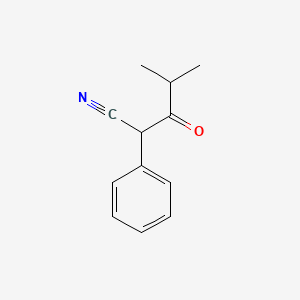
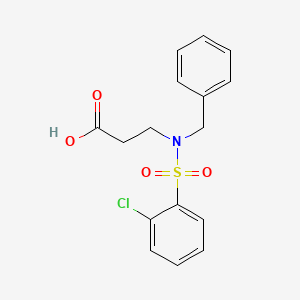
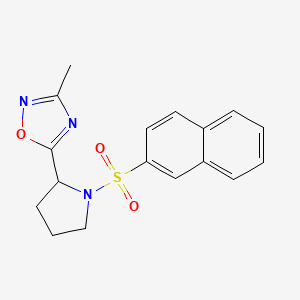
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)
![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)
![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)
